Cas no 2679927-70-7 (rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid)
amino}acetic acid structure](https://ja.kuujia.com/scimg/cas/2679927-70-7x500.png)
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid 化学的及び物理的性質
名前と識別子
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- 2679927-70-7
- rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid
- EN300-28271186
-
- インチ: 1S/C7H14N2O3/c1-9(4-7(11)12)5-2-8-3-6(5)10/h5-6,8,10H,2-4H2,1H3,(H,11,12)/t5-,6-/m1/s1
- InChIKey: FCTVIELSHXVLMW-PHDIDXHHSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1N(C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 174.10044231g/mol
- どういたいしつりょう: 174.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.6
- トポロジー分子極性表面積: 72.8Ų
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271186-0.1g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-28271186-0.5g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28271186-0.05g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-28271186-0.25g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-28271186-10.0g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-28271186-2.5g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-28271186-5.0g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-28271186-1.0g |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid |
2679927-70-7 | 95.0% | 1.0g |
$699.0 | 2025-03-19 |
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acidに関する追加情報
Professional Introduction to Rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic Acid (CAS No. 2679927-70-7)
Rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid, identified by its CAS number 2679927-70-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex pyrrolidine backbone and an amine functional group, has garnered attention for its potential applications in drug development and therapeutic interventions.
The structural complexity of rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid lies in its chiral center and the presence of multiple stereocenters, which contribute to its unique chemical and biological properties. The pyrrolidine ring, a common motif in many bioactive molecules, plays a crucial role in determining the compound's interactions with biological targets. Specifically, the (3R,4R)-4-hydroxypyrrolidin-3-yl moiety is a key feature that influences the molecule's pharmacokinetic behavior and binding affinity to biological receptors.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, which has spurred research into compounds like rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid. The ability to selectively produce enantiomerically pure forms of this compound could open up new avenues for the synthesis of complex pharmaceuticals with improved efficacy and reduced side effects.
One of the most promising applications of rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid is in the field of enzyme inhibition. The amine group and hydroxyl group on the pyrrolidine ring provide multiple sites for interaction with enzymes, making it a versatile scaffold for designing inhibitors targeting various metabolic pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes involved in glycolysis and amino acid metabolism, potentially leading to novel therapeutic strategies for metabolic disorders.
Another area where rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid shows promise is in its role as a building block for more complex molecules. The presence of multiple functional groups allows for further chemical modification, enabling the synthesis of peptidomimetics and other bioactive agents. These modifications can enhance the pharmacological properties of the compound, such as improving solubility, stability, and bioavailability.
The synthesis of rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid presents several challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly useful in achieving the desired stereoisomers.
Recent research has also explored the use of rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid in drug discovery programs aimed at developing treatments for neurological disorders. The compound's ability to modulate neurotransmitter activity has been investigated in preclinical studies, suggesting its potential as a therapeutic agent for conditions such as Parkinson's disease and Alzheimer's disease. The hydroxyl group on the pyrrolidine ring is particularly important in these interactions, as it provides a site for hydrogen bonding with neurotransmitter receptors.
In conclusion, rac-2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetic acid (CAS No. 2679927-70-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for designing enzyme inhibitors, peptidomimetics, and other bioactive molecules. As our understanding of its biological properties continues to grow, so too will its applications in medicine and drug discovery.
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